

A Comparative Guide to HPLC Column Performance for Apixaban Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of Apixaban. The data presented is compiled from a variety of published analytical methods, offering a comprehensive overview to aid in column selection and method development for research, quality control, and drug development applications.

Comparative Performance of HPLC Columns for Apixaban

The selection of an appropriate HPLC column is critical for achieving accurate and robust quantification of Apixaban. The following table summarizes the performance of different columns based on key chromatographic parameters.



HPLC Column	Mobile Phase	Flow Rate (mL/min)	Detection Waveleng th (nm)	Retention Time (min)	Tailing Factor	Theoretic al Plates
Kromacil® C18 (250 mm × 4.6 mm, 5 μm)	Gradient: Phosphate buffer and Acetonitrile	1.0	225	~25 (for last eluting impurity)	< 2.0	> 10,000
Ascentis Express® C18 (100 mm × 4.6 mm, 2.7 μm)	Gradient: Phosphate buffer and Acetonitrile	1.0	225	~25 (for last eluting impurity)	< 2.0	> 10,000
Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm)	Buffer (pH 4.0) and Acetonitrile (50:50 v/v)	1.2	230	2.2	Not Reported	Not Reported
Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm)	Gradient: Potassium dihydrogen orthophosp hate buffer (0.01 M, pH 4.5 with TEA) and Methanol	1.0	220	13.6	1.12	65887
Generic C18 (250mm x 4.6mm, 5µm)	Water: Acetonitrile (40:60 v/v)	Not Reported	280	Not Reported	Not Reported	Not Reported
BDS Hypersil	Acetonitrile and	0.9	210	Not Reported	< 2.0	Not Reported



C18 (150 mm x 4.6 mm, 5 μm)	Trifluoroac etic acid (48:52 v/v)					
Octadecyls ilane bonded C18 (25cm x 4.6mm, 5µm)	Phosphate buffer (pH 4.0) and Acetonitrile (50:50)	1.0	278	6.01	Not Reported	Not Reported
Fortis© C8 (50 × 4.6 mm, 5 μm)	Not Reported	Not Reported	Not Reported	8.989	Symmetric	Not Reported

Key Performance Insights

Several studies have highlighted the utility of C18 columns for Apixaban analysis, with variations in column dimensions and particle sizes affecting analysis time and efficiency.[1][2] [3] Core-shell columns, such as the Ascentis Express® C18, have demonstrated the ability to provide performance comparable to UPLC on conventional HPLC systems, offering a significant reduction in run time compared to traditional fully porous particle columns.[1] For instance, a switch from a Kromacil® C18 to an Ascentis Express® C18 column reduced the retention time of the last eluting impurity from 50 minutes to 25 minutes.[1]

While C18 columns are predominantly used, C8 columns can also be employed and may offer advantages in terms of different selectivity or faster analysis for less hydrophobic compounds. [4][5] The choice between C18 and C8 columns often depends on the specific requirements of the analysis, such as the need to separate Apixaban from its impurities or other active pharmaceutical ingredients.[5][6] C18 columns, with their longer alkyl chains, generally provide greater retention and are well-suited for separating complex mixtures.[5][7]

Experimental Workflow for Apixaban HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of Apixaban using HPLC.





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Caption: A flowchart illustrating the key stages of Apixaban analysis by HPLC.

Experimental Protocols

The methodologies outlined below are representative of the procedures found in the cited literature for the HPLC analysis of Apixaban.

Preparation of Standard Solution

A stock solution of Apixaban is typically prepared by accurately weighing a known amount of Apixaban reference standard and dissolving it in a suitable solvent, which is often the mobile phase or a component of it like acetonitrile or methanol.[3][8] This stock solution is then serially diluted to prepare working standard solutions of desired concentrations.[3] For instance, a 1000 µg/mL stock solution can be prepared by dissolving 10 mg of Apixaban in 10 mL of the mobile phase.[3]

Preparation of Sample Solution

For the analysis of pharmaceutical dosage forms, a number of tablets are weighed and finely powdered.[3][8] An amount of powder equivalent to a specific dose of Apixaban is then weighed and transferred to a volumetric flask.[3] The drug is extracted using a suitable solvent, often with the aid of sonication to ensure complete dissolution.[8] The resulting solution is then filtered and diluted as necessary to fall within the linear range of the calibration curve.[3]



Chromatographic Conditions

- Columns: As detailed in the comparison table, various C18 and C8 columns are used.[1][2]
 [4]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or trifluoroacetic acid) and an
 organic modifier (e.g., acetonitrile or methanol) is commonly employed.[1][3][8] The pH of the
 aqueous phase and the ratio of the organic modifier are critical parameters that are
 optimized to achieve the desired separation.
- Flow Rate: Flow rates typically range from 0.9 to 1.2 mL/min.[8][9]
- Detection: UV detection is the most common method, with wavelengths ranging from 210 nm to 280 nm.[3][8][10] The selection of the detection wavelength is based on the UV absorbance spectrum of Apixaban.[3][8]
- Column Temperature: The column temperature is often maintained at a constant value, for example, 35°C, to ensure reproducible retention times.[1]

Method Validation

The analytical methods are validated according to ICH guidelines to ensure they are suitable for their intended purpose.[3] Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]

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